![molecular formula C9H12ClFN6O4 B10855154 4-amino-1-[(2R,4S,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B10855154.png)
4-amino-1-[(2R,4S,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"4-amino-1-[(2R,4S,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride" is an intriguing compound known for its complex structure and potential applications in various scientific fields. It comprises a pyrimidin-2-one ring substituted with an amino group, azido, fluoro, and hydroxyl groups attached to an oxolane ring. This compound often attracts attention in medicinal chemistry and pharmaceutical development due to its versatile biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,4S,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride can be achieved through a multi-step organic synthesis. This typically involves:
Formation of the Pyrimidine Ring: : Starting from simpler precursors, the pyrimidine ring is constructed through a series of condensation reactions.
Oxolane Ring Construction: : The oxolane ring can be synthesized separately and then linked to the pyrimidine moiety through nucleophilic substitution.
Introduction of Functional Groups: : The azido, fluoro, and hydroxyl groups are introduced in subsequent steps using appropriate reagents under controlled conditions.
Final Purification: : The final compound is purified through crystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis while ensuring safety, cost-effectiveness, and environmental compliance. Typical methods include batch processing and continuous flow techniques, utilizing high-throughput synthesis methods to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly at the azido and hydroxyl groups.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially at the fluoro and amino groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are employed.
Substitution: : Reagents such as halides, alkoxides, and nucleophiles facilitate various substitution reactions.
Major Products
The major products depend on the specific reaction conditions but typically include modified pyrimidine derivatives, altered oxolane rings, or derivatives with modified azido, fluoro, or hydroxyl groups.
Scientific Research Applications
This compound is notable for its potential in multiple research domains:
Chemistry: : Used in synthetic organic chemistry as an intermediate for more complex molecule synthesis.
Biology: : Investigated for its role in inhibiting or interacting with biological macromolecules.
Medicine: : Explored for antiviral, antibacterial, and anticancer properties.
Industry: : Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, and altering their activity. This can inhibit or activate pathways involved in disease processes. The azido group may facilitate bioorthogonal reactions, making the compound a useful tool in chemical biology.
Comparison with Similar Compounds
4-amino-1-[(2R,4S,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride can be compared with compounds such as:
4-amino-1-[(2R,4S,5R)-5-azido-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
4-amino-1-[(2R,4S,5R)-5-azido-3-hydroxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
These similar compounds share structural features but differ in their specific functional groups, which influences their reactivity and biological activity. The unique combination of the fluoro and azido groups in our compound imparts distinct chemical properties and biological activities, distinguishing it from other analogs.
Properties
Molecular Formula |
C9H12ClFN6O4 |
|---|---|
Molecular Weight |
322.68 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C9H11FN6O4.ClH/c10-5-6(18)9(3-17,14-15-12)20-7(5)16-2-1-4(11)13-8(16)19;/h1-2,5-7,17-18H,3H2,(H2,11,13,19);1H/t5?,6-,7-,9-;/m1./s1 |
InChI Key |
MKMLHJHSIBILJH-UUORSLQBSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C([C@H]([C@](O2)(CO)N=[N+]=[N-])O)F.Cl |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[4-(Benzyloxy)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B10855078.png)
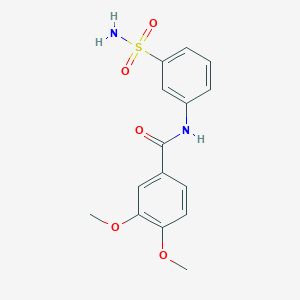

![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;dihydrochloride](/img/structure/B10855096.png)
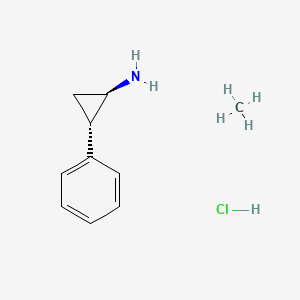
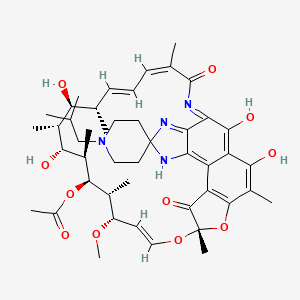
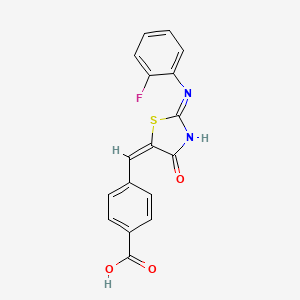
![(2S)-2-[(4-methyloxane-4-carbonyl)amino]-9-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)nonanoic acid](/img/structure/B10855122.png)
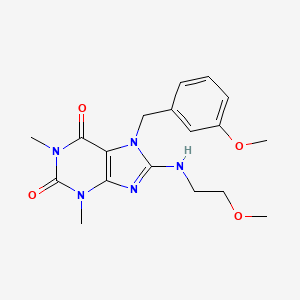
![tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B10855144.png)
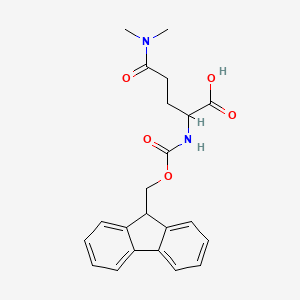
![4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one](/img/structure/B10855150.png)
![2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile;hydrochloride](/img/structure/B10855166.png)
![(2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B10855170.png)
